molecular formula C12H12F2O4 B130855 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid CAS No. 162401-62-9

3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid

货号: B130855
CAS 编号: 162401-62-9
分子量: 258.22 g/mol
InChI 键: IGFDIFLMMLWKKY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (CAS: 162401-62-9, molecular formula: C₁₂H₁₂F₂O₄) is a benzoic acid derivative featuring cyclopropylmethoxy and difluoromethoxy substituents at the 3- and 4-positions, respectively. It is a white crystalline solid with a molecular weight of 258.22 g/mol and a melting point of 130–135°C . The compound is a critical intermediate in synthesizing roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used to treat chronic obstructive pulmonary disease (COPD) and asthma . Its synthesis typically involves copper-catalyzed hydroxylation of 4-hydroxy-3-iodobenzoic acid, followed by alkylation and oxidation steps, achieving yields up to 96% under optimized conditions .

生物活性

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, commonly referred to as DGM, is a compound that has garnered attention for its potential biological activities, particularly in the context of inflammatory diseases and fibrosis. This article provides a comprehensive overview of the biological activity of DGM, including its mechanisms of action, experimental findings, and potential therapeutic applications.

DGM is a benzoic acid derivative characterized by a cyclopropylmethoxy group and a difluoromethoxy substituent. It serves as an intermediate in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used in treating chronic obstructive pulmonary disease (COPD) and asthma . The synthesis involves the reaction of 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde with sulfamic acid in glacial acetic acid, yielding DGM with a high purity .

DGM exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of Transforming Growth Factor-β (TGF-β) : DGM has been shown to attenuate TGF-β1-induced epithelial-to-mesenchymal transition (EMT) in A549 lung epithelial cells. This process is crucial in fibrosis development, where epithelial cells lose their characteristics and gain migratory and invasive properties .
  • Modulation of Protein Expression : Treatment with DGM results in decreased expression of fibrotic markers such as α-smooth muscle actin (α-SMA), collagen I, and other proteins associated with fibrosis. Concurrently, it enhances the expression of E-cadherin, a protein that helps maintain epithelial integrity .
  • Phosphorylation Pathways : DGM reduces the phosphorylation levels of Smad2/3, which are key mediators in TGF-β signaling pathways. This suggests that DGM interferes with TGF-β signaling, thereby mitigating its fibrotic effects .

Biological Activity Overview

The biological activity of DGM can be summarized in the following table:

Biological Activity Effect Mechanism
Inhibition of EMTSuppresses fibrosis in lung cellsReduces TGF-β signaling and fibrotic markers
Anti-inflammatory effectsDecreases inflammatory cytokinesInhibits PDE4 activity, elevating cAMP levels
Modulation of apoptosisInduces apoptosis in fibrotic cellsAlters protein expression related to survival

Case Studies and Experimental Findings

  • In Vitro Studies : In cell-based assays, DGM demonstrated significant inhibition of TGF-β1-induced EMT, highlighting its potential as an anti-fibrotic agent. The study showed that at concentrations around 10 μM, DGM effectively reduced the expression levels of fibrotic markers .
  • In Vivo Studies : An animal model using bleomycin-induced pulmonary fibrosis revealed that DGM treatment significantly alleviated lung fibrosis symptoms. The compound reduced collagen deposition and improved lung function parameters compared to control groups .
  • Comparative Studies : When compared to other benzoic acid derivatives, DGM exhibited superior activity in modulating EMT and reducing fibrosis markers. For instance, while other derivatives showed minimal effects on cathepsins B and L activation, DGM was notably effective .

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid, and what are the critical reaction conditions?

The compound is synthesized as a key intermediate in the production of Roflumilast. A validated method involves:

  • Step 1 : Condensation of a benzaldehyde derivative with chlorodifluoromethane using NaOH and benzyltrimethylammonium chloride (BTMA) in a dioxane/water mixture to form 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde.
  • Step 2 : Oxidation of the aldehyde intermediate with NaClO₂ and sulfamic acid in acetic acid to yield the benzoic acid derivative. Reaction temperatures (e.g., reflux conditions) and stoichiometric ratios of oxidizing agents are critical to achieving >95% purity .

Q. Which analytical techniques are recommended for confirming the structural identity and purity of this compound?

  • NMR spectroscopy (¹H and ¹³C) to verify substitution patterns (e.g., cyclopropylmethoxy and difluoromethoxy groups).
  • HPLC-MS for purity assessment, particularly when used as a reference standard in pharmaceutical analysis. USP-grade standards require >98% purity .
  • Melting point determination (reported range: 169–171°C for structurally similar 4-(difluoromethoxy)benzoic acid derivatives) .

Q. What are the solubility and stability considerations for this compound under laboratory storage conditions?

  • Solubility: Limited solubility in water; typically dissolved in polar aprotic solvents (e.g., DMSO, THF) for biological assays.
  • Stability: Store at 2–8°C in airtight containers to prevent hydrolysis of the difluoromethoxy group. Degradation products may include fluorinated phenols or benzoic acid derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported CAS Registry Numbers (162401-62-9 vs. 162401-69-6) for this compound?

The CAS number 162401-62-9 corresponds to the free acid form, while 162401-69-6 refers to its sodium salt or a related derivative. Cross-referencing with USP standards (e.g., Roflumilast-related Compound D) and verifying via mass spectrometry or elemental analysis is essential to avoid misidentification .

Q. What strategies are effective in optimizing the oxidation step during synthesis to minimize byproducts?

  • Controlled pH : Maintain acidic conditions (pH 3–4) during NaClO₂ oxidation to suppress over-oxidation.
  • Catalyst use : Addition of catalytic TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) enhances selectivity for the carboxylic acid over ketone byproducts.
  • Reaction monitoring : Real-time HPLC tracking ensures intermediate conversion efficiency >90% .

Q. How does the compound’s structure influence its role as a PDE4 inhibitor intermediate in Roflumilast?

The cyclopropylmethoxy and difluoromethoxy groups enhance lipophilicity, improving blood-brain barrier penetration. The benzoic acid moiety facilitates conjugation with the pyridinylamine pharmacophore, critical for PDE4 binding affinity. Structure-activity relationship (SAR) studies show that fluorination increases metabolic stability .

Q. What methods are employed to analyze trace impurities in pharmaceutical-grade batches of this compound?

  • LC-TOF/MS : Identifies impurities at ppm levels, such as residual aldehydes or chlorinated side products.
  • Forced degradation studies : Expose the compound to heat, light, and humidity to characterize degradation pathways.
  • Pharmacopeial standards : USP guidelines mandate impurity profiles with <0.1% for individual unspecified impurities .

Q. Methodological Notes

  • Synthesis troubleshooting : If low yields occur during condensation, verify the purity of chlorodifluoromethane (often contaminated with HCl) via gas chromatography .
  • Biological assays : Use deuterated solvents (e.g., DMSO-d₆) for NMR to avoid signal interference from labile protons .

相似化合物的比较

Structural and Functional Analogues

Key Compounds Compared :

Roflumilast (Parent Drug)

CHF6001 (PDE4 Inhibitor)

Cilomilast (PDE4 Inhibitor)

4-Benzyloxy-3-phenethoxybenzoic Acid Derivatives

Table 1: Structural and Functional Comparison

Compound Structure Key Features Target Application PDE4 Inhibition IC₅₀ (nM) Synthesis Route Highlights
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid Benzoic acid backbone with cyclopropylmethoxy (C₃H₅OCH₂) and difluoromethoxy (CF₂HOCH₂) groups Intermediate for roflumilast N/A Copper-catalyzed hydroxylation, oxidation
Roflumilast Benzamide derivative (N-(3,5-dichloropyridin-4-yl) substitution) COPD, asthma 0.8 (human neutrophils) Amide coupling with 3,5-dichloropyridin-4-amine
CHF6001 Pyridine 1-oxide core with cyclopropylmethoxy and methylsulfonamido groups COPD, asthma (inhaled) 2–21 (PBMCs, THP-1 cells) Multi-step alkylation and sulfonylation
Cilomilast Benzofuran-carboxylate structure COPD (discontinued) 40–3000 Pd-catalyzed coupling, esterification
4-Benzyloxy-3-phenethoxybenzoic acid Benzyl and phenethyl ether substituents Synthetic intermediate N/A Alkylation with (2-bromoethyl)benzene

属性

IUPAC Name

3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O4/c13-12(14)18-9-4-3-8(11(15)16)5-10(9)17-6-7-1-2-7/h3-5,7,12H,1-2,6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFDIFLMMLWKKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368468
Record name 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162401-62-9
Record name 3-Cyclopropylmethoxy-4-difluoromethoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162401-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

40 g of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-benzaldehyde 160 mL of glacial acetic acid and 32.0 g of sulphamic acid (2.0 eq) were loaded in a reactor. The mixture was cooled at 5-10° C. and the temperature was not allowed to exceed 20° C., adding slowly a previously prepared solution of 44.77 g of sodium chloride and 61 mL of deionised water. After the addition, the reaction was kept for 1 hour at 15-20° C. 450 mL of deionised water was loaded and then it was cooled at 0-5° C. and kept for 1 h at this temperature. The solid was filtered and washed four times with 200 mL of deionised water. The product was dried for 15 h at 40° C., obtaining 36 g (yield 85%) of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-benzoic acid (II) as solid.
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
44.77 g
Type
reactant
Reaction Step Two
Name
Quantity
61 mL
Type
solvent
Reaction Step Two
Name
Quantity
450 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In WO9501338 the reaction of 3-(cyclopropylmethoxy)-4-hydroxy-benzaldehyde with chlorodifluoromethane in the presence of sodium hydroxide and benzyl-trimethylammonium chloride (BTMA) in dioxane/water leads to 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-benzaldehyde, which by oxidation with sodium chlorite and sulphamic acid yields 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-benzoic acid. Chlorination of this acid with thionyl chloride in reflux toluene provides the corresponding acyl chloride, which is finally condensed with 3,5-dichloropyridine-4-amine in the presence of sodium hydride in tetrahydrofuran to thus reach roflumilast (I). These procedures are set out in Scheme 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
dioxane water leads
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde (8.6 g, 35.5 mmol) in acetone (120 ml) and water (60 ml), KMnO4 (13.1 g, 70.8 mmol) was added and the reaction was heated at 60° C. for 1 h. K2CO3 (9 g, 65.2 mmol) and water (100 ml) were added, and the resulting mixture was filtered through a celite pad. The filtrate was acidified with HCl 37% (pH=1) and extracted twice with EtOAc. The organic phase was dried over Na2SO4 and the solvent was removed under vacuum affording 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (7.6 g, 29.4 mmol, 83% yield). This product was used without any further purification.
Quantity
8.6 g
Type
reactant
Reaction Step One
Name
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
9 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde (12 g, 50 mmol) and sulfamic acid (7.3 g, 75 mmol) were dissolved in glacial acetic acid (50 ml) and the solution added with a solution of sodium chlorite (8.2 g, 75 mmol) in water (15 ml). The reaction mixture was stirred at room temperature for 1 hr then water (300 ml) was added so obtaining the precipitation of a solid that was filtered and dried at 40° C. under vacuum (12 g, 48 mmol, 97% yield).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid
3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid
3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid
3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid
3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid
3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。